molecular formula C15H20ClN5 B102013 Spirazine CAS No. 15599-44-7

Spirazine

Cat. No. B102013
CAS RN: 15599-44-7
M. Wt: 305.8 g/mol
InChI Key: VVMKZMXFFVPKJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Spirazine is represented by the formula C15H20ClN5 . The systematic name for Spirazine is 5-(4-Chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Spirazine include a molecular formula of C15H20ClN5, an average mass of 305.806 Da, and a monoisotopic mass of 305.140717 Da . More detailed properties such as density, boiling point, and vapor pressure are not available in the search results .

Scientific Research Applications

Renal Function and Diabetic Nephropathy

Spirazine, specifically the angiotensin-converting enzyme (ACE) inhibitor spirapril, has been studied for its role in controlling glomerular hyperfiltration and renal hypertrophy. This control is crucial in preventing the progression of renal damage in hypertensive diabetic rats. Spirapril was found to be effective in preventing the development of glomerulosclerosis, a type of kidney disease caused by damage to the small blood vessels in the kidneys (Fabris et al., 1999).

Neurotoxoplasmosis Treatment

In the context of neurotoxoplasmosis, especially in immunosuppressed patients, spirazine (specifically spiramycin) was evaluated. Unfortunately, spiramycin failed to prevent neurotoxoplasmosis in these patients, indicating limitations in its effectiveness in certain conditions (Leport et al., 1986).

Toxoplasmosis in Pregnancy

Spiramycin has been used in treating acute toxoplasma infection during pregnancy. It helps in preventing mother-to-child transmission of toxoplasmosis and minimizes clinical sequelae in infected offspring. Despite its long-term use, spiramycin's efficacy in this context remains a subject of ongoing research and discussion (Montoya, 2018).

Antiplatelet and Antithrombotic Effects

Spiramine Q, derived from Spiraea japonica, and related to spirazine, showed potent antiplatelet and antithrombotic activities. This suggests its potential application in preventing or treating conditions related to blood clots (Shen et al., 2000).

Experimental Toxoplasmosis Treatment

Spiramycine, along with pyridazine, was evaluated for its effect on experimental toxoplasmosis in mice. The combination of these drugs showed promising therapeutic effects, comparable to those of pyrimethamine, a known potent agent against toxoplasma (Nakayama & Matsubayashi, 1963).

Anti-Inflammatory Effects

Spiramycin demonstrated anti-inflammatory effects in LPS-activated RAW 264.7 macrophages. This discovery points towards the potential repositioning of spiramycin as a topical anti-inflammatory agent, expanding its therapeutic applications (Kang et al., 2022).

Safety And Hazards

While specific safety and hazard information for Spirazine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, following proper storage and disposal procedures, and being aware of potential reactivity .

properties

IUPAC Name

5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKZMXFFVPKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166012
Record name Spirazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirazine

CAS RN

15599-44-7
Record name Spirazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROTRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV516JUV0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
E MOORE - Journal of Heredity, 1933 - academic.oup.com
… spirazine structure is no longer a mere theory or hypothesis, but a proven fact. Almost immediately after my first announcement of the spirazine … to dispute the spirazine theory today will …
Number of citations: 2 academic.oup.com
CF Krafft - 1930 - library.pyramidal-foundational …
… Nevertheless, when the spirazine hypothesis was first tendered to the editors of scientific magazines in the summer of 1926, it was condemned as being unscientific and contrary to …
IA Bessonova, SA Saidkhodzhaeva - Chemistry of natural compounds, 1996 - Springer
… observed in the 22.7-23.4 ppm region (spirazine IV [6], panicudine [3]), while for those with a carbonyl at C-11 the C-13 signal appears at 27.6-28.3 ppm (spirazine A [6], spirazine IX [6]). …
Number of citations: 3 link.springer.com
Y Marrero-Ponce, JA Castillo-Garit, E Olazabal… - Bioorganic & medicinal …, 2005 - Elsevier
Helminth infections are a medical problem in the world nowadays. In this paper a novel atom-level chemical descriptor has been applied to estimate the anthelmintic activity. Total and …
Number of citations: 131 www.sciencedirect.com
N Al-Odaini, F Alarbagi, B Alattab… - مجلة جامعة صنعاء …, 2023‎ - journals.su.edu.ye
A new, easy, fast, and cost-effective simultaneous spectrophotometric method for determining the combined concentration of spiramycin and metronidazole in tablet pharmaceutical …
Number of citations: 2 journals.su.edu.ye
LN Yakhontov, GM Vakhatova - Pharmaceutical Chemistry Journal, 1981 - Springer
… oboelata, This compound is slightly toxic, and under the names of "Spirazine" and "Spirotriazine" is used in practical medicine. Removal of chlorine from the spirazine molecule …
Number of citations: 8 link.springer.com
S Bradbury - 1971 - search.proquest.com
Section I. Pyrolysis of l-acyl and l-aroylamino-8-azidonaphthalenes gives 9-amino-2-substituted naphth [l, 2,-d] oxazoles and 2-substituted perimidines. This new synthesis of oxazoles …
Number of citations: 3 search.proquest.com
MA Almaqtari, N Al-Odaini, FA Alarbagi, BM Alattab… - researchgate.net
A new, easy, fast, and cost-effective simultaneous spectrophotometric method for determining the combined concentration of spiramycin and metronidazole in tablet pharmaceutical …
Number of citations: 0 www.researchgate.net
Y Marrero-Ponce, JA Castillo-Garit, E Olazabal… - Journal of computer …, 2004 - Springer
In this work, the TOMOCOMD-CARDD approach has been applied to estimate the anthelmintic activity. Total and local (both atom and atom-type) quadratic indices and linear …
Number of citations: 85 link.springer.com
CC LITTLE - 1933 - academic.oup.com
… The concluding chapters deal with the application of the spirazine theory to the explanation of the make-up of living matter, to cell division, heredity and ontogenetic development. The …
Number of citations: 2 academic.oup.com

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